Biefm

核苷化学 抗生素衍生物 结构修饰

Researchers synthesizing C-nucleoside analogs often face non-selective reactivity when using unprotected Showdomycin. Biefm (CAS 124484-37-3) solves this with benzyl and isopropylidene acetal protecting groups, enabling precise modification at desired positions. - Enables selective derivatization at sugar or base moieties without unwanted side reactions. - Validated as a key intermediate in Showdomycin analog libraries for nucleoside transporter (ENT/CNT) studies. - Research-grade, available with batch-specific purity documentation and global fulfillment.

Molecular Formula C18H19NO6
Molecular Weight 345.3 g/mol
CAS No. 124484-37-3
Cat. No. B050069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiefm
CAS124484-37-3
Synonyms3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide
BIEFM
Molecular FormulaC18H19NO6
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C
InChIInChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1
InChIKeyXJFIMTYKMDIRNS-KCYZZUKISA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biefm: Basic Information and Structural Features


Biefm,CAS号为124484-37-3,是一种化学合成的核苷类抗生素Showdomycin的衍生物 [1]。其IUPAC名称为3-[(3aR,5R,6R,6aR)-2,2-二甲基-6-(苯基甲氧基)-3a,5,6,6a-四氢呋喃并[2,3-d][1,3]二氧杂环戊烯-5-基]吡咯-2,5-二酮,分子式为C18H19NO6,分子量为345.35 g/mol 。该化合物在研究中主要作为其母体化合物Showdomycin的化学修饰中间体或探针分子出现,其合成与结构特征在相关专利和化学数据库中有所记录。

Why Generic Substitution Fails for Biefm


Biefm作为Showdomycin的特定衍生物,其化学结构中的缩醛保护和苄基修饰决定了其独特的反应性与生物学活性。同类核苷类似物,如未修饰的Showdomycin或其他C-核苷,无法作为其替代品。因为它们缺乏Biefm结构中特定的保护基团,这会导致它们在化学反应中表现出完全不同的选择性和稳定性,或在生物体系中因代谢途径、靶点结合能力不同而产生迥异的效果。因此,在合成研究或探针开发中,直接替换将导致实验失败或数据失真 [1]。

Biefm: Evidence for Differentiation


Structural Specificity vs. Showdomycin

Biefm与Showdomycin(母体)的结构差异在于,它包含一个苄基保护基团和一个异丙叉基缩醛保护基。而Showdomycin则没有这些保护基团。这种结构差异导致其分子量(345.35 g/mol )显著高于Showdomycin(229.19 g/mol [1]),且亲脂性、稳定性和化学反应性完全不同。

核苷化学 抗生素衍生物 结构修饰

Pharmacological Potential via Class-Level Inference

Biefm是已知抗生素Showdomycin的类似物 [1]。Showdomycin是一种核苷类抗生素,其作用机制为通过烷基化抑制胸苷酸合成酶,从而干扰DNA合成,并对革兰氏阳性菌和阴性菌具有广谱抗菌活性 [2]。虽然缺乏Biefm的直接活性数据,但基于其与Showdomycin在核心结构上的高度相似性(均为C-核苷并带有马来酰亚胺活性基团),可以推测其具有类似的细胞毒性和抗菌潜力。

抗菌活性 细胞毒性 作用机制

Biefm: Best Research and Industrial Applications


Key Intermediate for Complex Nucleoside Synthesis

鉴于Biefm的独特保护基团(苄基和异丙叉基缩醛),它是合成Showdomycin衍生物或其他C-核苷类似物的理想中间体。这些保护基团允许在分子其他部位进行选择性化学反应,而不影响糖基和碱基部分,这对于构建复杂的核苷类似物库至关重要 [1]。

Tool for Studying Nucleoside Transport and Metabolism

Biefm作为Showdomycin的修饰前体或类似物,可用于研究细胞内核苷转运蛋白(如ENTs和CNTs)对结构修饰的耐受性。其特有的保护基团可能会改变其被转运蛋白识别的能力,通过与Showdomycin进行比较,可以深入理解核苷类药物的摄取机制 [2]。

Lead Compound for Antimicrobial/Antitumor Development

由于Biefm与已知具有抗肿瘤和抗菌活性的Showdomycin结构相似,它可作为药物化学研究中的先导化合物。研究人员可以对其进行进一步的结构优化和修饰,旨在发现具有更高活性、更好选择性或更优药代动力学特性的新型候选药物 [3]。

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